CID 78062206
Description
CID 78062206 (PubChem Compound Identifier 78062206) is a chemical compound whose structural and functional properties are of interest in pharmaceutical and biochemical research. The compound’s chromatographic behavior, as shown in Figure 1(C), indicates distinct retention times and fragmentation profiles under vacuum distillation, which may correlate with its polarity and stability .
Properties
Molecular Formula |
Ga2U |
|---|---|
Molecular Weight |
377.47 g/mol |
InChI |
InChI=1S/2Ga.U |
InChI Key |
WCMCOKITRXNDGJ-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Ga].[U] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78062206 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using specialized equipment. The process may include steps such as distillation, crystallization, and purification to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: CID 78062206 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with altered chemical and physical properties, which may have enhanced or specialized applications.
Scientific Research Applications
CID 78062206 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound has potential therapeutic applications, including drug development and disease treatment. In industry, it is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78062206 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of cellular signaling pathways, and alteration of gene expression. Understanding the molecular targets and pathways involved is crucial for developing new applications and improving existing ones.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78062206, a comparative analysis with structurally or functionally analogous compounds is essential. The following table synthesizes data from diverse sources, emphasizing physicochemical properties, spectral behavior, and biological interactions:
Key Findings :
Structural Differentiation: this compound’s GC-MS chromatogram () shows unique retention behavior compared to phytochemicals like ginsenosides, which exhibit diagnostic glycosidic cleavages in LC-ESI-MS . This distinction is critical for compound identification in complex matrices.
Functional Contrast : Unlike photocleavable rapamycin derivatives (e.g., pRap), this compound lacks documented cell-permeability or dimerization-inducing properties. However, its collision-induced dissociation (CID) behavior in mass spectrometry aligns with applications in environmental exposomics and metabolomics .
Pharmacological Potential: While this compound’s biological activity remains uncharacterized, phytochemical analogs like ginsenosides demonstrate therapeutic efficacy (e.g., anti-inflammatory effects), highlighting a research gap for this compound .
Sensitivity to Analytical Conditions: this compound’s fragmentation in mass spectrometry (Figure 1(D), ) is influenced by voltage and charge state, a phenomenon also observed in oligonucleotide analysis (). This parallels the behavior of biotinylated rapamycin derivatives, where photolytic cleavage efficiency depends on localization and energy input .
Research Implications and Limitations
Key gaps include:
- Structural Confirmation : Full NMR or X-ray crystallography data are absent in the reviewed evidence.
- Biological Profiling: No IC50, EC50, or toxicity data are available, unlike well-studied phytochemicals .
- Comparative Robustness : Studies on similar compounds (e.g., rapamycin derivatives) employ advanced techniques like targeted proteomics, which could be adapted for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
